molecular formula C18H18O3 B3157593 (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one CAS No. 850373-06-7

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B3157593
CAS No.: 850373-06-7
M. Wt: 282.3 g/mol
InChI Key: FZPQEAXHUVRHIJ-CSKARUKUSA-N
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Description

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is an organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the reaction. Additionally, the use of automated purification systems can streamline the isolation and purification processes, making the production more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Epoxides, quinones, and other oxidized derivatives.

    Reduction: Saturated ketones, alcohols, and other reduced products.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is primarily related to its ability to interact with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(2,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
  • (2E)-1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
  • (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is unique due to the specific positioning of the methoxy groups on the aromatic ring, which can influence its reactivity and biological activity. The presence of the 2-methylphenyl group also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13-6-4-5-7-14(13)8-10-17(19)16-12-15(20-2)9-11-18(16)21-3/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPQEAXHUVRHIJ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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